molecular formula C6H6ClN3O4 B1596970 (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 351996-53-7

(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B1596970
CAS RN: 351996-53-7
M. Wt: 219.58 g/mol
InChI Key: ARQFVRQZKJYVKU-UHFFFAOYSA-N
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Description

“(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H6ClN3O4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is represented by the formula C6H6ClN3O4 . The molecular weight of this compound is 219.585 .

Scientific Research Applications

Synthesis and Derivatives

  • (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives have been studied for their potential in synthesizing functionalized pyrazole derivatives and bicyclic ensembles. A study by Savosik et al. (2006) demonstrated the reaction of 5-chloro-4-nitro-1H-pyrazoles with various esters, leading to the formation of substituted 4-nitropyrazoles which could be promising for the preparation of other derivatives (Savosik, Bozhenkov, Mirskova, & Levkovskaya, 2006).

Synthesis and Nitration Studies

  • The synthesis and nitration of 5-chloro-4-nitropyrazoles have been explored by Bozhenkov et al. (2006). They found that the nitration of 5-chloropyrazoles can yield substituted 5-chloro-4-nitropyrazoles. This study highlights the potential for creating various nitro group substitutions in the pyrazole ring (Bozhenkov, Savosik, Larina, Mirskova, & Levkovskaya, 2006).

Antimicrobial Activity

  • The antimicrobial properties of pyrazole derivatives have been a focus of study. Daidone et al. (1992) investigated various N-(pyrazol-5-yl)-2-nitrobenzamides, observing their chemical behavior and evaluating their antimicrobial activity against several microorganisms. This research provides insights into the potential use of these derivatives in antimicrobial applications (Daidone, Plescia, Raffa, Maggio, & Schillaci, 1992).

Applications in Organic Synthesis

  • In the realm of organic synthesis, there is ongoing research into the synthesis of various pyrazole derivatives and their reactions. For instance, Yakovlev et al. (2013) studied the reaction of 3-(alken-1-yl)-4,5-dihydro-3H-pyrazoles with sodium nitrite, resulting in the formation of nitroso and nitro derivatives. These findings contribute to understanding the versatile reactions of pyrazole derivatives in organic chemistry (Yakovlev, Khanova, Petrov, Kuleshov, & Dokichev, 2013).

Exploration in Heterocyclic Chemistry

  • The field of heterocyclic chemistry has seen significant exploration of pyrazole derivatives. Research by Kormanov et al. (2017) focused on the synthesis and transformations of pyrazole-carboxylic acid derivatives. Their study on the Hofmann rearrangement of these compounds and the subsequent formation of nitramines opens up possibilities for new heterocyclic compounds (Kormanov, Lipilin, Shkineva, Vatsadze, Kozeev, & Dalinger, 2017).

Future Directions

As this compound is used for proteomics research , it may play a role in future scientific discoveries and advancements in this field.

properties

IUPAC Name

2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQFVRQZKJYVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361598
Record name (4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

CAS RN

351996-53-7
Record name (4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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